molecular formula C16H21N5O2 B2365990 3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one CAS No. 2309191-43-1

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one

Cat. No.: B2365990
CAS No.: 2309191-43-1
M. Wt: 315.377
InChI Key: VMAVAANBYGROTH-UHFFFAOYSA-N
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Description

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a piperidinyl group and a methylpyridazinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidinone core.

    Attachment of the Methylpyridazinyl Moiety: The final step involves the attachment of the methylpyridazinyl moiety through an etherification reaction, where the hydroxyl group of the piperidinyl intermediate reacts with a methylpyridazinyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one is unique due to its combination of a pyrimidinone core, a piperidinyl group, and a methylpyridazinyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-3-4-15(19-18-12)23-10-13-5-7-21(8-6-13)14-9-16(22)20(2)11-17-14/h3-4,9,11,13H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAVAANBYGROTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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